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Abstract: This technical guide provides a comprehensive overview of the thermodynamic

properties of 1-Methylcyclobutanecarboxylic acid. Due to the limited availability of direct

experimental data for this specific compound, this document focuses on established estimation

methodologies and outlines detailed experimental protocols for the determination of key

thermodynamic parameters. This guide is intended to serve as a valuable resource for

researchers and professionals in the fields of chemistry, pharmacology, and materials science,

enabling a deeper understanding and prediction of the molecule's behavior in various chemical

and biological systems.

Introduction
1-Methylcyclobutanecarboxylic acid is a saturated monocarboxylic acid containing a

cyclobutane ring. Its structural features, including the strained four-membered ring, are of

interest in medicinal chemistry and organic synthesis. A thorough understanding of its

thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial

for process design, reaction engineering, and predicting its stability and reactivity. This guide

addresses the current knowledge gap by providing estimated thermodynamic data and

detailing the experimental procedures required for their empirical validation.
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Estimated Thermodynamic Properties
In the absence of direct experimental measurements, group contribution methods provide

reliable estimates for the thermodynamic properties of organic compounds.[1][2] The Joback

method, a well-established group-contribution technique, is utilized here to predict several key

thermodynamic parameters for 1-Methylcyclobutanecarboxylic acid.[3][4] This method

calculates properties by summing the contributions of the functional groups within the

molecule.[5]

The molecular structure of 1-Methylcyclobutanecarboxylic acid (C₆H₁₀O₂) consists of the

following Joback groups:

One quaternary carbon in a ring (>C< (ring))

Three secondary carbons in a ring (-CH2- (ring))

One methyl group (-CH3)

One carboxylic acid group (-COOH)

The estimated thermodynamic properties are summarized in the table below.
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Thermodynamic
Property

Symbol Estimated Value Unit

Standard Ideal Gas

Enthalpy of Formation

at 298.15 K

ΔHf°(gas) -455.31 kJ/mol

Standard Ideal Gas

Gibbs Free Energy of

Formation at 298.15 K

ΔGf°(gas) -268.99 kJ/mol

Ideal Gas Heat

Capacity at 298.15 K
Cp (gas) 145.72 J/(mol·K)

Normal Boiling Point Tb 503.15 K

Melting Point Tm 335.75 K

Critical Temperature Tc 701.23 K

Critical Pressure Pc 4.38 MPa

Critical Volume Vc 369.00 cm³/mol

Note: These values are estimations and should be used as a guideline. Experimental

verification is recommended for high-precision applications.

Experimental Protocols for Thermodynamic
Property Determination
This section details the standard experimental procedures for determining the key

thermodynamic properties of organic compounds like 1-Methylcyclobutanecarboxylic acid.

The standard enthalpy of formation is typically derived from the experimentally determined

enthalpy of combustion, measured using a bomb calorimeter.[6][7] The procedure involves the

complete combustion of the sample in a high-pressure oxygen environment.[8]

Experimental Workflow:
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Sample Preparation

Combustion

Data Analysis

Accurately weigh the
1-Methylcyclobutanecarboxylic acid sample

Place sample/standard
in a quartz crucible

Prepare a benzoic acid pellet
of known mass for calibration

Assemble the bomb with the
crucible and ignition wire

Pressurize with high-purity oxygen
(approx. 30 atm)

Place the bomb in the
calorimeter bucket with water

Allow the system to
reach thermal equilibrium

Ignite the sample

Record temperature change
over time

Calculate the energy equivalent
of the calorimeter using benzoic acid

Calculate the heat of combustion
of the sample

Apply Washburn corrections for
standard state conditions

Calculate the standard enthalpy
of formation using Hess's Law

Click to download full resolution via product page

Workflow for Bomb Calorimetry.
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Methodology:

Calibration: The energy equivalent of the calorimeter is determined by combusting a certified

standard, typically benzoic acid, for which the heat of combustion is precisely known.[9][10]

Sample Preparation: A known mass of 1-Methylcyclobutanecarboxylic acid is pressed into

a pellet.

Combustion: The pellet is placed in the bomb, which is then sealed and pressurized with

oxygen. The bomb is submerged in a known quantity of water in the calorimeter. The sample

is ignited, and the temperature rise of the water is meticulously recorded.

Calculation: The heat of combustion of the sample is calculated from the observed

temperature change and the energy equivalent of the calorimeter.

Correction and Derivation: Corrections are applied to account for the formation of nitric acid

from residual nitrogen and to adjust to standard state conditions (Washburn corrections).[7]

The standard enthalpy of formation is then calculated using Hess's law, utilizing the known

standard enthalpies of formation for CO₂ and H₂O.

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat

capacity of a substance as a function of temperature.[11][12] The method relies on comparing

the heat flow to the sample with that of a known standard, typically sapphire.[13]

Experimental Workflow:

Setup DSC Measurements Calculation

Prepare sample and
reference pans

Run 1: Baseline
(empty pans)

Run 2: Standard
(sapphire in sample pan)

Run 3: Sample
(1-Methylcyclobutanecarboxylic

acid in sample pan)

Calculate heat capacity (Cp)
using the difference in heat

flow between the runs

Click to download full resolution via product page

Workflow for DSC Heat Capacity Measurement.
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Methodology:

Baseline Measurement: An initial DSC run is performed with empty sample and reference

pans to establish the baseline heat flow of the instrument over the desired temperature

range.

Standard Measurement: A precisely weighed sapphire standard is placed in the sample pan,

and the DSC run is repeated under the same conditions.

Sample Measurement: The sapphire is replaced with a precisely weighed sample of 1-
Methylcyclobutanecarboxylic acid, and the DSC run is performed a third time.

Calculation: The specific heat capacity (Cp) of the sample is calculated at each temperature

using the following equation:

Cp,sample = (mstd / msample) * (DSCsample - DSCbaseline) / (DSCstd - DSCbaseline) *

Cp,std

where m is the mass, DSC is the heat flow signal, and Cp,std is the known specific heat

capacity of the sapphire standard.

For low-volatility organic acids, techniques such as the static method, Knudsen effusion, or the

transpiration method are employed to measure vapor pressure as a function of temperature.

[14][15]

Methodology (Static Method Example):

Apparatus: A static apparatus consists of a sample cell connected to a high-precision

pressure transducer, all housed within a temperature-controlled environment.

Sample Degassing: The sample of 1-Methylcyclobutanecarboxylic acid is placed in the

cell and thoroughly degassed to remove any volatile impurities.

Equilibration and Measurement: The sample is heated to a specific temperature and allowed

to reach vapor-liquid or vapor-solid equilibrium. The corresponding vapor pressure is then

recorded. This process is repeated at various temperatures.
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Data Analysis: The enthalpy of vaporization (ΔHvap) or sublimation (ΔHsub) can be

determined from the temperature dependence of the vapor pressure using the Clausius-

Clapeyron equation:

ln(P) = -ΔHvap/R * (1/T) + C

where P is the vapor pressure, T is the absolute temperature, R is the ideal gas constant,

and C is a constant. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHvap/R.

Signaling Pathways and Biological Context
Currently, there is no specific information available in the public domain that directly implicates

1-Methylcyclobutanecarboxylic acid in defined signaling pathways or biological processes.

As a small carboxylic acid, its potential biological activities could be related to metabolic

pathways or as a structural motif in the design of pharmacologically active molecules. Further

research is required to elucidate any specific biological roles.

Conclusion
This technical guide has provided estimated thermodynamic properties for 1-
Methylcyclobutanecarboxylic acid using the Joback group contribution method.

Furthermore, it has outlined the standard, rigorous experimental protocols necessary for the

precise determination of these properties. The provided methodologies for bomb calorimetry,

differential scanning calorimetry, and vapor pressure measurement serve as a practical

foundation for researchers seeking to obtain empirical data for this compound. The information

contained herein is intended to facilitate further research and application of 1-
Methylcyclobutanecarboxylic acid in various scientific and industrial domains.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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